molecular formula C22H23N3O2S B2381453 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 443352-54-3

2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2381453
CAS No.: 443352-54-3
M. Wt: 393.51
InChI Key: VPMCLFGKQAVHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antifungal Activities

Novel 4(3H)-quinazolinone derivatives, structurally similar to the chemical , have shown promising antitumor and antifungal activities. For instance, compounds incorporating substituted thiazole moieties have demonstrated high to moderate activity against certain cell lines, as well as significant antifungal effects against Aspergillus ochraceus, highlighting their potential in developing new anticancer and antifungal agents (El-bayouki et al., 2011).

Analgesic and Anti-inflammatory Activities

Research into quinazolinyl acetamides has uncovered compounds with notable analgesic and anti-inflammatory properties. A study identified specific derivatives that outperformed diclofenac sodium in efficacy tests while demonstrating only mild ulcerogenic potential compared to aspirin, suggesting their utility in pain management and anti-inflammatory treatments (Alagarsamy et al., 2015).

Molecular Docking and Spectroscopic Studies

Derivatives of quinazolinone have been subjects of detailed structural and spectroscopic analyses, including DFT studies, FT-IR, and FT-Raman spectroscopy. Molecular docking studies have suggested that some of these compounds might exhibit inhibitory activity against specific protein complexes, such as BRCA2, indicating potential applications in targeted therapy and drug design (El-Azab et al., 2016).

Synthesis and Characterization of Novel Derivatives

The synthesis of new derivatives featuring the quinazolinone core has led to the creation of compounds with unique chemical properties. Such studies contribute to the expansion of available chemical entities for further biological evaluation and potential therapeutic applications (Nguyen et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostanoids. This leads to a decrease in the levels of prostaglandins, thromboxanes, and prostacyclins, reducing inflammation and pain.

Result of Action

The inhibition of COX-2 by this compound leads to a decrease in the production of prostanoids, resulting in reduced inflammation and pain . This makes it potentially useful in the treatment of conditions such as arthritis, where inflammation is a major symptom.

Properties

IUPAC Name

2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-15-10-12-16(13-11-15)23-20(26)14-28-22-24-19-9-5-4-8-18(19)21(27)25(22)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMCLFGKQAVHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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